![molecular formula C26H22N2O3 B2688502 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide CAS No. 955686-45-0](/img/structure/B2688502.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22N2O3 and its molecular weight is 410.473. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These include nasopharyngeal carcinoma, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Among them, a derivative demonstrated significant activity against nasopharyngeal carcinoma with minimal cytotoxicity against peripheral blood mononuclear cells, suggesting its potential in cancer treatment (I‐Li Chen et al., 2013).
Synthetic Methodology
Research has been conducted on the synthesis methods of compounds related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide. For instance, the synthesis of benzocyclobutenones, a key structural component in similar naphthylisoquinoline and michellamine alkaloids, has been developed to efficiently synthesize substituted tetralones and naphthalenes, which are important in the synthesis of such compounds (C. J. Bungard & Jonathan C. Morris, 2001).
Pharmaceutical Research
In the context of pharmaceutical research, derivatives of naphthalenes and isoquinolines, which are structurally similar to the specified compound, have been explored as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This research is indicative of the potential therapeutic applications of such compounds in the treatment of diseases where these kinases play a pivotal role (H. Hidaka et al., 1984).
Biochemical Synthesis
The biochemical synthesis of naphthylisoquinoline alkaloids, which share structural similarities with the specified compound, involves a novel biosynthetic pathway originating from acetate units. This discovery has implications for the synthesis of isoquinoline alkaloids and understanding the stress-related metabolism in plants like Dioncophyllaceae and Ancistrocladaceae (G. Bringmann & D. Feineis, 2001).
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-25(16-20-7-3-6-19-5-1-2-8-23(19)20)27-22-11-10-18-12-13-28(17-21(18)15-22)26(30)24-9-4-14-31-24/h1-11,14-15H,12-13,16-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLARKIFFRXJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide |
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